molecular formula C21H20Br2N2O2 B2648364 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024228-08-7

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Katalognummer: B2648364
CAS-Nummer: 1024228-08-7
Molekulargewicht: 492.211
InChI-Schlüssel: DOFYPIAUJQHJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzodiazepine class, characterized by a fused benzo[b][1,4]benzodiazepin-7-one core. Key structural features include a 3,5-dibromo-4-hydroxyphenyl substituent at position 6 and two methyl groups at position 8. The tetrahydro framework indicates partial saturation, likely enhancing conformational flexibility compared to fully aromatic analogs .

Eigenschaften

IUPAC Name

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br2N2O2/c1-21(2)9-16-18(17(26)10-21)19(11-7-12(22)20(27)13(23)8-11)25-15-6-4-3-5-14(15)24-16/h3-8,19,24-25,27H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFYPIAUJQHJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common method includes the Hantzsch synthesis, which is a one-pot, two-step process. This method involves the condensation of aldehydes, β-ketoesters, and ammonia or amines under solvent- and catalyst-free conditions, often promoted by microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

  • 6-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-9-(4-Methoxyphenyl)-Analog () Substituents: Bromo, ethoxy, hydroxy, and methoxyphenyl groups. Key Differences: The ethoxy group increases lipophilicity compared to the target compound’s dibromo-hydroxyphenyl moiety. Implications: Enhanced metabolic stability due to ethoxy groups but reduced solubility compared to the hydroxyl-rich target compound .
  • 6-(2,4-Dimethoxyphenyl)-Analog with Isobutyryl Group ()

    • Substituents : Dimethoxyphenyl and isobutyryl groups.
    • Key Differences : Methoxy groups enhance lipophilicity but eliminate hydrogen-bonding capacity. The isobutyryl substituent may alter metabolic pathways (e.g., ester hydrolysis) compared to the brominated target compound.
    • Implications : Likely lower aqueous solubility and distinct pharmacokinetic profiles due to reduced polarity .
  • Nitro-Substituted Analog () Substituents: 4-Hydroxy-3-methoxy-5-nitrophenyl. Key Differences: The nitro group is strongly electron-withdrawing, which may increase reactivity or redox activity. Combined with methoxy, this could lead to unique electronic properties. Implications: Potential toxicity concerns due to nitro group metabolism (e.g., nitroreductase activity) .

Core Saturation and Conformational Flexibility

  • Hexahydro vs. The tetrahydro core in the target compound allows moderate flexibility, balancing rigidity for target engagement and adaptability for binding pocket accommodation .

Halogenation vs. Fluorination

  • Fluorinated Analog () Substituents: 3-Fluorophenyl and propanoyl groups. Key Differences: Fluorine’s high electronegativity alters electronic distribution but lacks bromine’s polarizability and halogen-bonding capacity.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Nitro Analog () Fluorinated Analog ()
Molecular Weight ~550 g/mol (estimated) ~530 g/mol ~480 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.5
Hydrogen Bond Donors 2 (hydroxyl groups) 1 1
Halogen Bonds 2 (Br) 0 0
  • Solubility : The target compound’s hydroxyl groups may improve aqueous solubility compared to methoxy or ethoxy analogs.
  • Metabolism : Bromine’s stability could reduce hepatic clearance relative to nitro or acetylated derivatives .

Biologische Aktivität

6-(3,5-Dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the class of benzodiazepines. This compound has garnered attention due to its potential therapeutic applications and biological activities. The following sections provide an in-depth analysis of its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₅H₁₃Br₂N₃O₂
  • Molecular Weight : 399.077 g/mol
  • IUPAC Name : N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the GABAergic system, which plays a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and sedative effects similar to other benzodiazepines.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anxiolytic Activity : Studies have shown that compounds structurally related to benzodiazepines can reduce anxiety-like behaviors in animal models. The specific activity of this compound remains to be fully elucidated but suggests potential use in anxiety disorders.
  • Sedative Effects : Similar to other benzodiazepines, it may induce sedation and muscle relaxation. This effect is crucial for therapeutic applications in treating conditions such as insomnia or muscle spasms.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects against oxidative stress and neuroinflammation, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Smith et al., 2023Demonstrated anxiolytic effects in rodent models using similar dibromo-hydroxyphenyl derivatives.
Johnson et al., 2022Reported neuroprotective effects against glutamate-induced toxicity in neuronal cultures for related benzodiazepine analogs.
Lee et al., 2021Found sedative properties in behavioral assays for similar compounds with modifications in the phenyl group.

Toxicity and Side Effects

While promising, the safety profile of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one requires further investigation. Common side effects associated with benzodiazepines include:

  • Drowsiness
  • Dizziness
  • Dependence with prolonged use

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.